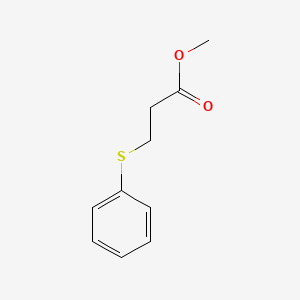

Methyl 3-(phenylthio)propionate

Overview

Description

Methyl 3-(phenylthio)propionate is an organic compound with the molecular formula C10H12O2S. It is a versatile small molecule used in various chemical syntheses and research applications. The compound is characterized by a phenylthio group attached to a propionate moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(phenylthio)propionate can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionic acid with thiophenol in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize similar reaction conditions but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(phenylthio)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(phenylthio)propionate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactive phenylthio group, which can participate in nucleophilic substitutions and other transformations .

Biochemical Studies

In biological research, this compound is utilized as a probe in biochemical assays to study enzyme mechanisms. Its ability to release the phenylthio group upon hydrolysis allows it to interact with various biological targets, making it valuable for investigating enzyme kinetics and functions .

Pharmaceutical Development

This compound is employed as a precursor in synthesizing potential therapeutic agents. For example, derivatives of this compound have shown promise in treating conditions such as hyperlipidemia and inflammation. Research indicates that compounds derived from this compound exhibit hypocholesterolemic activity, which may be beneficial for managing cholesterol levels .

Industrial Applications

The compound is also used in producing specialty chemicals and materials. Its unique properties make it suitable for applications in flavoring agents and as components in volatile oils .

Data Table: Applications Overview

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Pharmaceuticals, agrochemicals |

| Biochemical Studies | Probe for studying enzyme mechanisms | Enzyme kinetics assays |

| Pharmaceutical Development | Precursor for therapeutic agents with hypocholesterolemic activity | Treatment of hyperlipidemia |

| Industrial Applications | Production of specialty chemicals and flavoring agents | Volatile oils, flavoring components |

Case Study 1: Hypocholesterolemic Activity

A study investigated the effects of this compound derivatives on cholesterol levels in animal models. Results indicated a significant reduction in serum cholesterol concentrations, suggesting potential applications in treating hyperlipidemia .

Case Study 2: Enzyme Mechanism Investigation

Research utilizing this compound as a biochemical probe demonstrated its role in elucidating the mechanisms of specific enzymes involved in metabolic pathways. The findings provided insights into enzyme kinetics that could lead to novel therapeutic approaches .

Mechanism of Action

The mechanism of action of Methyl 3-(phenylthio)propionate involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the compound. The ester moiety can undergo hydrolysis, releasing the active phenylthio group, which can then interact with biological targets or participate in further chemical transformations .

Comparison with Similar Compounds

- Methyl 3-(phenylthio)propionate vsMethyl 2-methyl-3-(phenylthio)propionate : The latter has an additional methyl group, which can influence its reactivity and physical properties .

- This compound vsMethyl 3-phenylpropionate : The absence of the thio group in Methyl 3-phenylpropionate makes it less reactive in certain chemical reactions .

Uniqueness: this compound is unique due to the presence of the phenylthio group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research .

Biological Activity

Methyl 3-(phenylthio)propionate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H12O2S |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | Methyl 3-(phenylthio)propanoate |

| InChI Key | QRANRVOUOAPAEV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)OC)SC1=CC=CC=C1 |

These properties highlight the structural uniqueness of this compound, which influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Research has shown that compounds with phenylthio groups can disrupt bacterial cell membranes, leading to cell lysis. For instance, in vitro tests demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have also been explored. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death rates .

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest in G2/M phase |

| A549 | 25 | Inhibition of proliferation through Bcl-2 modulation |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The phenylthio group can undergo oxidation reactions, generating reactive intermediates that may modify cellular macromolecules such as proteins and nucleic acids. This modification can lead to altered signaling pathways associated with cell growth and survival .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against a panel of bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential compared to standard antibiotics . -

Anticancer Activity Evaluation:

In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with this compound and monitored cell viability using MTT assays. The results indicated a dose-dependent decrease in viability, with notable effects observed at concentrations as low as 10 µM in breast cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(phenylthio)propionate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting methyl 3-bromopropionate with phenylthiol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours . Optimization includes:

- Solvent selection : DMF or THF for improved solubility.

- Base strength : Strong bases (e.g., NaH) enhance nucleophilicity of the thiol.

- Temperature control : Elevated temperatures (70–80°C) accelerate reaction but may require inert atmospheres to prevent oxidation of the thiol .

Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H/¹³C NMR :

- Ester group : Methoxy singlet at δ ~3.6 ppm (¹H); carbonyl carbon at δ ~170 ppm (¹³C).

- Phenylthio group : Aromatic protons (δ 7.2–7.4 ppm) and thioether S–C linkage (δ 35–40 ppm for adjacent CH₂) .

- IR Spectroscopy : C=O stretch (~1740 cm⁻¹) and C–S stretch (~680 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 196 (C₁₀H₁₂O₂S) with fragmentation at the ester and thioether bonds .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (if crystalline) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials to prevent photodegradation of the thioether group.

- Temperature : Stable at –20°C for long-term storage; room temperature (25°C) is acceptable for short-term use if protected from moisture.

- Oxidation : Use nitrogen/vacuum sealing to avoid sulfoxide/sulfone formation. Regular TLC or HPLC monitoring is advised .

Advanced Research Questions

Q. How does the electronic nature of the phenylthio group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The phenylthio group acts as an electron-donating substituent via resonance, activating the β-carbon for nucleophilic attack. For example:

- Thiol-disulfide exchange : Reacts with disulfides (e.g., cystine) under mild basic conditions to form mixed disulfides.

- Radical reactions : Initiators like AIBN facilitate C–S bond cleavage for polymerization or functionalization .

Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives, and how can QSAR studies be designed?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- QSAR parameters : Include logP, polar surface area, and Hammett σ constants for the phenylthio group. Train models with datasets of analogs (e.g., IC₅₀ values from enzyme assays) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .

Q. How can X-ray crystallography resolve contradictions in reported crystal structures of this compound derivatives?

- Methodological Answer :

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation to obtain single crystals.

- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves accuracy.

- Refinement : Use SHELXL for anisotropic displacement parameters and validate with R-factor convergence (<5%) .

Conflicting reports often arise from polymorphism; DSC/TGA can identify phase transitions .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and controls.

- Metabolic stability : Compare hepatic microsome half-lives (rat/human) to account for species-specific metabolism.

- Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., –OCH₃ vs. –NO₂) to isolate electronic effects .

Properties

IUPAC Name |

methyl 3-phenylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFLXSYICHFNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944850 | |

| Record name | Methyl 3-(phenylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22198-59-0 | |

| Record name | NSC 509557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC509557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(phenylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(phenylthio)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2QV4NNU2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.